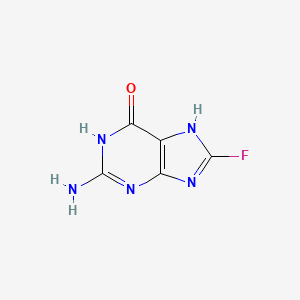

8-Fluoroguanine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-8-fluoro-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSSBTKECSBHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(N=C(NC1=O)N)N=C(N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433102 | |

| Record name | 8-fluoroguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28128-36-1 | |

| Record name | 8-fluoroguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Fluorinated Nucleoside Revolution: A Technical Guide to a Cornerstone of Modern Therapeutics

Introduction: The Strategic Introduction of Fluorine in Nucleoside Chemistry

The strategic incorporation of fluorine into nucleoside scaffolds represents a landmark achievement in medicinal chemistry, giving rise to a powerful class of therapeutic agents that have reshaped the treatment landscapes of oncology and virology. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer profound and often beneficial changes to the biological activity of the parent nucleoside. This guide provides an in-depth exploration of the history, synthesis, mechanism of action, and therapeutic applications of fluorinated nucleosides, tailored for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices and provide field-proven insights to illuminate the path from initial discovery to clinical application.

The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes.[1][2] By replacing a hydrogen atom or a hydroxyl group, fluorine can block sites of metabolic degradation, enhance membrane permeability, and alter the electronic properties of the nucleobase or the sugar moiety, thereby influencing interactions with biological targets.[3][4] These modifications have led to the development of highly effective anticancer and antiviral drugs.[5][6][7]

A Historical Odyssey: Key Milestones in Fluorinated Nucleoside Research

The journey of fluorinated nucleosides from laboratory curiosities to life-saving medicines is a testament to the ingenuity and perseverance of numerous scientists. The following timeline highlights some of the pivotal moments in this journey:

| Year | Key Discovery/Event | Pioneering Scientist(s) | Significance |

| 1954 | First fluorinated steroid, fludrocortisone, introduced. | - | Demonstrated the potential of fluorine in drug design.[6] |

| 1957 | Synthesis and discovery of the antitumor activity of 5-fluorouracil (5-FU). | Charles Heidelberger, Robert Duschinsky | The dawn of fluorinated pyrimidines in cancer chemotherapy.[6][8] |

| 1961 | First synthesis of a 2'-fluoro nucleoside, 2'-deoxy-2'-fluorouridine. | Codington et al. | Opened the door to sugar-fluorinated nucleoside analogs.[9] |

| 1962 | 5-Fluorouracil (5-FU) receives FDA approval for medical use. | - | Becomes a cornerstone of chemotherapy for various solid tumors. |

| 1964 | Jerome Horwitz synthesizes azidothymidine (AZT). | Jerome Horwitz | Though initially intended as an anticancer agent, it later became the first approved drug for HIV/AIDS.[10] |

| 1996 | Gemcitabine (Gemzar®) receives FDA approval. | - | A 2',2'-difluorinated deoxycytidine analog with broad anticancer activity.[6] |

| 2013 | Sofosbuvir (Sovaldi®) receives FDA approval. | - | A fluorinated nucleotide analog that revolutionized the treatment of Hepatitis C.[11] |

The Architects of a New Therapeutic Class: Pioneering Scientists

The field of fluorinated nucleosides was built upon the foundational work of several visionary scientists:

-

Charles Heidelberger (1920-1983): A pivotal figure in cancer research, Heidelberger's rational drug design approach, based on the observation that cancer cells utilize uracil more than normal cells, led to the creation of 5-fluorouracil.[12] His work laid the groundwork for antimetabolite-based chemotherapy.

-

Robert Duschinsky (1893-1987): A chemist at Hoffmann-La Roche, Duschinsky, in collaboration with Heidelberger, was instrumental in the synthesis of 5-fluorouracil.[13]

-

Jerome P. Horwitz (1919-2012): A researcher at the Michigan Cancer Foundation, Horwitz synthesized a number of nucleoside analogs, including AZT in 1964, with the initial goal of developing anticancer agents.[10] His work, though not immediately recognized for its antiviral potential, provided the foundation for future HIV therapies.

-

Jack J. Fox (1922-2007): A prominent researcher in nucleoside chemistry, Fox and his team were among the first to synthesize 2'-β-fluoro nucleosides, which demonstrated significant antiviral activity.[14]

The Power of Fluorine: Enhancing Drug Properties

The strategic placement of fluorine atoms within a nucleoside can dramatically improve its therapeutic profile through several mechanisms:

-

Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage. This increased stability prolongs the drug's half-life in the body.[3][5]

-

Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.[3][4]

-

Altered Acidity and Basicity: The high electronegativity of fluorine can alter the pKa of nearby functional groups, which can influence the molecule's binding affinity to its target protein.[2]

-

Conformational Control: The introduction of fluorine, particularly on the sugar ring, can influence the conformational preference of the nucleoside, potentially locking it into a bioactive conformation.[3]

Mechanisms of Action: A Tale of Deception and Disruption

Fluorinated nucleosides primarily exert their therapeutic effects by acting as antimetabolites, deceiving cellular or viral enzymes involved in nucleic acid synthesis. Once inside the cell, they are converted to their active triphosphate forms and interfere with DNA and RNA replication and repair.

Inhibition of Thymidylate Synthase (TS) by 5-Fluorouracil

5-Fluorouracil (5-FU) is a prodrug that is converted intracellularly to several active metabolites.[12] One of its primary mechanisms of action is the inhibition of thymidylate synthase (TS), a crucial enzyme for the synthesis of thymidine, a necessary component of DNA.

Sources

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ajmc.com [ajmc.com]

- 11. drugs.com [drugs.com]

- 12. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [ouci.dntb.gov.ua]

- 13. List of chemists - Wikipedia [en.wikipedia.org]

- 14. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Synthesis of 8-Fluoroguanine

For the modern researcher, 8-fluoroguanine and its derivatives represent a class of molecules with significant potential in chemical biology, drug discovery, and molecular imaging. The strategic introduction of a fluorine atom at the C8 position of the purine ring imparts unique physicochemical properties that can modulate biological activity, enhance metabolic stability, and serve as a sensitive probe for biochemical assays.[1] This guide provides an in-depth exploration of the historical context, synthesis, and key properties of 8-fluoroguanine, tailored for researchers, scientists, and drug development professionals.

Section 1: The Genesis of 8-Fluoroguanine: A Historical Perspective

The journey to 8-fluoroguanine is rooted in the broader field of fluorine chemistry and the recognition of fluorine as a "magical atom" in medicinal chemistry.[1] The introduction of fluorine can dramatically alter the electronic properties of a molecule, influencing its pKa, dipole moment, and susceptibility to metabolic degradation.[1][2] Early efforts in the synthesis of fluorinated nucleosides were often challenging due to the high reactivity of fluorinating agents and the sensitive nature of the nucleoside scaffolds.[3]

The synthesis of 8-fluoropurines, in particular, presented significant hurdles. An early approach to the fluorination of guanosine at the C8 position involved the use of elemental fluorine, a method that, while effective, is notoriously difficult and hazardous to handle in a standard laboratory setting.[3][4] This underscored the need for more practical and accessible synthetic routes. The development of milder and more selective fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), marked a turning point, enabling more controlled and efficient syntheses.[3][4]

Section 2: Synthesis of 8-Fluoroguanine Derivatives: Methodologies and Mechanistic Insights

The synthesis of 8-fluoroguanine and its nucleoside derivatives can be broadly categorized into two main strategies: direct fluorination of a pre-formed guanine scaffold and enzymatic synthesis.

A robust and widely adopted method for the synthesis of 8-fluoroguanine derivatives involves a metalation-electrophilic fluorination sequence. This approach offers regioselective control and avoids the use of harsh fluorinating agents.

Experimental Protocol: Synthesis of 3′,5′-O-Bis(tert-butyldimethylsilyl)-8-fluoro-N-2-isobutyryl-2′-deoxyguanosine [3][4]

Objective: To introduce a fluorine atom at the C8 position of a protected deoxyguanosine derivative.

Materials:

-

3′,5′-O-bis(tert-butyldimethylsilyl)-N-2-isobutyryl-2′-deoxyguanosine

-

Lithium diisopropylamide (LDA)

-

N-fluorobenzenesulfonimide (NFSI)

-

Anhydrous Toluene

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3′,5′-O-bis(tert-butyldimethylsilyl)-N-2-isobutyryl-2′-deoxyguanosine in anhydrous toluene.

-

Metalation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA in toluene dropwise over 20 minutes. Stir the reaction mixture at -78 °C for 2 hours. The formation of the C8-lithiated species is crucial for the subsequent fluorination.

-

Fluorination: In a separate flask, dissolve NFSI in anhydrous THF. Add this solution to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired 3′,5′-O-bis(tert-butyldimethylsilyl)-8-fluoro-N-2-isobutyryl-2′-deoxyguanosine.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the quenching of the highly basic and reactive LDA and the lithiated intermediate.

-

Low Temperature (-78 °C): The metalation step is performed at low temperature to control the reactivity of LDA and prevent side reactions.

-

Protecting Groups: The use of tert-butyldimethylsilyl (TBDMS) protecting groups on the 3′ and 5′ hydroxyls and an isobutyryl group on the exocyclic amine of guanine prevents unwanted reactions at these sites.

-

NFSI as Fluorinating Agent: NFSI is an electrophilic fluorinating agent that is relatively mild and easy to handle compared to elemental fluorine.

Diagram: Synthesis of 8-Fluoro-deoxyguanosine Derivative

Caption: Metalation-fluorination workflow for 8-fluoroguanine synthesis.

A significant application of 8-fluoroguanine derivatives is in the development of probes for Positron Emission Tomography (PET). This requires the incorporation of the positron-emitting isotope ¹⁸F.

Experimental Protocol: Synthesis of 8-[¹⁸F]Fluoroguanosine [5]

Objective: To synthesize 8-[¹⁸F]fluoroguanosine via direct radiofluorination.

Materials:

-

Guanosine

-

[¹⁸F]F₂

-

Absolute ethanol

-

Tetraethylammonium hydroxide

Procedure:

-

Reactant Preparation: Dissolve guanosine in absolute ethanol in a reaction vessel.

-

Radiofluorination: Add tetraethylammonium hydroxide to the solution. Bubble [¹⁸F]F₂ gas through the solution at room temperature.

-

Purification: The resulting 8-[¹⁸F]fluoroguanosine is purified by high-performance liquid chromatography (HPLC).

Causality Behind Experimental Choices:

-

[¹⁸F]F₂: This is the source of the positron-emitting ¹⁸F isotope.

-

Tetraethylammonium hydroxide: This acts as a base to facilitate the reaction.

-

Ethanol: This serves as the reaction solvent.

Diagram: Radiofluorination of Guanosine

Caption: Direct radiofluorination of guanosine for PET probe synthesis.

Section 3: Physicochemical Properties and Spectroscopic Characterization

The introduction of fluorine at the C8 position significantly influences the properties of the guanine moiety.

Table 1: Key Physicochemical Properties of 8-Fluoroguanine Derivatives

| Property | Observation | Implication |

| pKa | The electron-withdrawing nature of fluorine lowers the pKa of the N7 and N1 protons. | Alters hydrogen bonding potential and interactions with biological macromolecules. |

| Conformation | The bulky fluorine atom can influence the glycosidic bond conformation (syn vs. anti). | Affects recognition by enzymes and incorporation into nucleic acids. |

| Stability | The C-F bond is generally stable, but the 8-fluoro-purine system can be labile under certain basic conditions, leading to defluorination.[3] | Requires careful selection of deprotection strategies in oligonucleotide synthesis. |

Spectroscopic Data:

The structural elucidation of 8-fluoroguanine derivatives relies heavily on NMR spectroscopy and mass spectrometry.

Table 2: Representative Spectroscopic Data for an 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine Derivative [3]

| Nucleus | Chemical Shift (δ) | Coupling Constant (J) | Notes |

| ¹H NMR | 1.13 ppm | J = 6.6 Hz | CH(CH₃)₂ |

| 6.17 ppm | J = 6.9 Hz | H-1' | |

| 11.68 ppm | - | NH | |

| ¹³C NMR | 113.9 ppm | J(C,F) = 13.1 Hz | C8 |

| 149.5 ppm | J(C,F) = 247.6 Hz | C-F bond | |

| ¹⁹F NMR | -102.9 ppm | - | C8-F |

| HR-MS (EI) | 335.1220 | - | [M]+ |

Section 4: Biological Activity and Applications

The unique properties of 8-fluoroguanine have led to its exploration in several biological contexts.

-

Anticancer and Antiviral Potential: Fluorinated nucleosides are a well-established class of therapeutic agents.[1] The incorporation of 8-fluoroguanine into oligonucleotides or as a standalone nucleoside analog holds promise for the development of novel anticancer and antiviral drugs. The fluorine substitution can enhance binding to target enzymes and improve metabolic stability.[6]

-

Probes for PET Imaging: As previously discussed, ¹⁸F-labeled 8-fluoroguanine derivatives are valuable tools for in vivo imaging of gene expression.[5]

-

Biochemical Probes: The ¹⁹F nucleus provides a sensitive NMR handle for studying the interactions of 8-fluoroguanine-containing molecules with proteins and nucleic acids.

Section 5: Challenges and Future Directions

Despite the advances in the synthesis and application of 8-fluoroguanine, challenges remain. The lability of the C8-F bond under certain conditions necessitates the development of milder deprotection strategies for oligonucleotide synthesis.[3][4] Furthermore, the incorporation of 8-fluoro-2'-deoxyguanosine into oligonucleotides via standard phosphoramidite chemistry has proven to be difficult, suggesting that alternative protecting groups and modified synthetic cycles may be required.[3][4]

Future research will likely focus on:

-

Developing more efficient and scalable synthetic routes.

-

Exploring novel protecting group strategies to facilitate oligonucleotide synthesis.

-

Expanding the biological evaluation of 8-fluoroguanine derivatives in various disease models.

References

-

Shiue, C. Y., et al. (2000). Synthesis of 8-[(18)F]fluoroguanine derivatives: in vivo probes for imaging gene expression with positron emission tomography. Nuclear Medicine and Biology, 27(2), 157-162. [Link]

-

Ueoka, R., et al. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molbank, 2020(2), M1119. [Link]

-

Barrio, J. R., et al. (1996). Regioselective fluorination of substituted guanines with dilute F2: a facile entry to 8-fluoroguanine derivatives. The Journal of Organic Chemistry, 61(18), 6084-6085. [Link]

-

Shimizu, M., & Hiyama, T. (2005). Modern synthetic methods for fluorine-substituted target molecules. Angewandte Chemie International Edition, 44(2), 214-231. [Link]

-

Wang, B., et al. (2016). Discovery and Characterization of (8S, 9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1, 2, 4-triazol-5-yl)-2, 7, 8, 9-tetrahydro-3H-pyrido [4, 3, 2-de] phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly (ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335-357. [Link]

-

Singh, R. P., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(1), 1. [Link]

-

National Center for Biotechnology Information. (n.d.). 2'-Deoxy-2'-fluoroguanosine. PubChem Compound Database. Retrieved from [Link]

-

Li, X., et al. (2020). Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. Bioorganic & Medicinal Chemistry Letters, 30(2), 126841. [Link]

-

Kasai, H. (2006). 8-Hydroxyguanine: From its discovery in 1983 to the present status. Journal of Environmental and Molecular Mutagenesis, 47(8), 567-571. [Link]

-

Sanford, M. (2021, February 24). Linnaeus Lecturer 2021: New Synthetic Methods for Carbon–Fluorine Bond Formation [Video]. YouTube. [Link]

-

Bodepudi, V., et al. (1991). Synthesis of 2'-deoxy-7, 8-dihydro-8-oxoguanosine and 2'-deoxy-7, 8-dihydro-8-oxoadenosine and their incorporation into oligomeric DNA. Biochemistry, 30(5), 1179-1186. [Link]

-

Wenge, D., et al. (2023). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. International Journal of Molecular Sciences, 24(23), 16909. [Link]

-

Rodriguez, H., et al. (2004). Synthesis of 8-oxo-7, 8-dihydro-2′-deoxyguanosine from 2′-deoxyguanosine using Cu (II)/H2O2/ascorbate: A new strategy for an improved yield. Free Radical Biology and Medicine, 36(9), 1165-1174. [Link]

Sources

- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modern synthetic methods for fluorine-substituted target molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 8-[(18)F]fluoroguanine derivatives: in vivo probes for imaging gene expression with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

initial studies on 8-fluoroguanine and its derivatives

An In-depth Technical Guide to the Initial Studies on 8-Fluoroguanine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and unique electronic properties. 8-Fluoroguanine, a halogenated analogue of the natural purine guanine, and its derivatives have emerged as a compelling class of compounds with significant potential in antiviral and anticancer research. This technical guide provides a comprehensive overview of the foundational studies on 8-fluoroguanine, detailing its synthesis, chemical reactivity, biochemical mechanisms, and applications as both a therapeutic agent and a research tool. We delve into the rationale behind key experimental protocols, offering field-proven insights for professionals engaged in nucleoside chemistry and drug development.

The Rationale for Fluorination at the C8 Position of Guanine

The C8 position of the purine ring is a non-Watson-Crick edge, making it an attractive site for modification without disrupting the fundamental base-pairing essential for genetic information transfer. Introducing an electron-withdrawing fluorine atom at this position profoundly alters the electronic distribution of the purine ring system. This modification can influence:

-

Glycosidic Bond Stability: Fluorination can provide enzymatic metabolic stability towards the glycosidic bond.[1][2]

-

pKa Modulation: The electronic effects of fluorine can adjust the pKa of the molecule, potentially increasing the bioavailability of amine-containing drugs.[3][4]

-

Conformational Preferences: The presence of fluorine can influence the sugar pucker conformation of the nucleoside, which is critical for its interaction with polymerases and other enzymes.[5]

-

Enzyme Inhibition: As analogues of natural nucleosides, 8-fluoroguanine derivatives can act as competitive inhibitors or chain terminators for viral and cellular polymerases.[2][6]

Furthermore, the fluorine atom serves as a valuable probe. The stable isotope ¹⁹F has a nuclear spin of ½ and a high gyromagnetic ratio, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy to study molecular structure and interactions.[5][7] The positron-emitting isotope ¹⁸F is a cornerstone of Positron Emission Tomography (PET), enabling non-invasive in vivo imaging.[5][8]

Synthesis of 8-Fluoroguanine Nucleosides: Strategies and Challenges

The synthesis of 8-fluoroguanine and its nucleoside derivatives is non-trivial, primarily due to the lability of the C8-F bond under certain conditions, particularly basic environments.[7] Several strategies have been developed to address this challenge.

Chemical Synthesis Approaches

A. Direct Fluorination: Early methods involved the direct fluorination of guanosine derivatives using elemental fluorine (F₂).[7] While effective, this approach is often inconvenient and hazardous due to the difficulty in handling highly reactive elemental fluorine.[7][9]

B. Metalation followed by Electrophilic Fluorination: A more controlled and widely adopted method involves the deprotonation (metalation) of a suitably protected guanosine derivative at the C8 position, followed by quenching with an electrophilic fluorine source.[7] The most common reagents for this are Lithium diisopropylamide (LDA) as the base and N-fluorobenzenesulfonimide (NFSI) as the fluorine source.[7][9][10]

The choice of protecting groups on the sugar moiety and the exocyclic amine is critical for the success of this reaction. Silyl ethers, such as TBDMS (tert-butyldimethylsilyl), are commonly used for the hydroxyl groups, while an isobutyryl group is often employed for the N2-amine.[7][9]

Caption: Metalation-Electrophilic Fluorination Workflow.

C. Radiosynthesis for PET Imaging: For imaging applications, 8-[¹⁸F]fluoroguanine derivatives are required. A direct radiofluorination has been developed using [¹⁸F]F₂ with guanosine precursors like ganciclovir and penciclovir, yielding the desired radiotracers, albeit in low radiochemical yields (~1%).[8]

Enzymatic Synthesis

Enzymatic methods offer a green and highly specific alternative to chemical synthesis. Purine nucleoside phosphorylases (PNPs) can be used to catalyze the transfer of a ribose or deoxyribose group to the 8-fluoroguanine base.[11] Advances in enzyme engineering and the use of thermostable enzymes have expanded the scope of substrates, allowing for the synthesis of various nucleoside analogues.[12] This approach avoids the harsh conditions of chemical synthesis that can degrade the sensitive 8-fluoroguanine products.

Synthetic Challenges and Product Stability

A significant hurdle in working with 8-fluoroguanine derivatives is their instability, particularly under the conditions required for oligonucleotide synthesis.

-

Acid Lability: The glycosidic bond can be susceptible to cleavage under strongly acidic conditions used for detritylation in solid-phase synthesis.[7]

-

Base Lability: The C8-F bond is highly susceptible to nucleophilic substitution under the basic conditions (e.g., concentrated ammonium hydroxide) typically used for deprotection of the exocyclic amine and cleavage from the solid support.[7][9] This often leads to the formation of 8-amino or other undesired byproducts.[7]

These stability issues have made the successful incorporation of 8-fluoro-2'-deoxyguanosine into oligonucleotides via standard phosphoramidite chemistry exceptionally challenging, often resulting in failed syntheses.[7][9]

| Condition | Half-Life (minutes) | Stability Assessment | Reference |

| 3% Trichloroacetic Acid (TCA) in MeOH | 10.5 | Labile | [9] |

| 3% Dichloroacetic Acid (DCA) in MeOH | 65.2 | Moderately Stable | [9] |

| 3% Monochloroacetic Acid (MCA) in MeOH | 145.8 | Stable | [9] |

| 80% Acetic Acid | Stable | Stable | [7] |

| Conc. Aqueous NH₄OH, 55°C | N/A (Decomposition) | Unstable | [7] |

| Table 1. Stability of 8-fluoro-N-isobutyryl-2′-deoxyguanosine under various conditions. |

Biochemical Pathways and Mechanism of Action

Once introduced into a biological system, 8-fluoroguanosine and its derivatives are processed by cellular machinery, acting as mimics of their natural counterparts to exert their effects.

Metabolic Activation

Like many nucleoside drugs, 8-fluoroguanine derivatives must be phosphorylated to their active triphosphate form.[2] This multi-step process is catalyzed by a series of cellular kinases. The resulting 8-fluoro-dGTP or 8-fluoro-GTP can then be recognized by cellular or viral polymerases.

Caption: Metabolic activation and mechanism of action of 8-fluoroguanosine.

Antiviral and Anticancer Mechanisms

The therapeutic activity of 8-fluoroguanine derivatives stems from their ability to disrupt nucleic acid synthesis.[2]

-

Antiviral Activity: Many viruses, particularly RNA viruses, rely on an RNA-dependent RNA polymerase (RdRp) for replication.[13][14] The triphosphate of 8-fluoroguanosine analogues can act as potent inhibitors of these viral polymerases, competing with natural GTP for the active site.[6] Upon incorporation, the presence of the fluorine atom can lead to chain termination or result in a dysfunctional viral genome that cannot be replicated or transcribed effectively.[2] Fluorinated nucleosides are a key component of many FDA-approved antiviral drugs.[1][14]

-

Anticancer Activity: In cancer cells, the active 8-fluoro-dGTP can be incorporated into newly synthesized DNA during replication.[15] This incorporation can stall DNA replication forks, induce DNA damage, and ultimately trigger apoptosis (programmed cell death). The similarity of these compounds to nucleoside analogues used in cancer therapy suggests their potential in this area.[16]

Key Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature, providing a practical guide for researchers.

Protocol: Synthesis of 3′,5′-O-Bis(tert-butyldimethylsilyl)-8-fluoro-N²-isobutyryl-2′-deoxyguanosine

This protocol is based on the metalation-fluorination approach.[7][10]

Rationale: This procedure uses silyl protecting groups for the hydroxyls and an acyl group for the exocyclic amine to prevent side reactions during the C8-lithiation step. LDA is a strong, non-nucleophilic base ideal for this deprotonation, and NFSI is an effective, solid-phase electrophilic fluorinating agent.

Step-by-Step Methodology:

-

Starting Material Preparation: Begin with 3′,5′-O-Bis(tert-butyldimethylsilyl)-N²-isobutyryl-2′-deoxyguanosine. Ensure the material is rigorously dried under high vacuum to remove all traces of water.

-

Reaction Setup: In an oven-dried, round-bottom flask under an inert argon atmosphere, dissolve the starting material in anhydrous toluene (approx. 0.1 M concentration).

-

Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of Lithium Diisopropylamide (LDA, ~1.5 equivalents) in toluene/heptane/ethylbenzene dropwise over 20 minutes. Stir the reaction mixture at -78 °C for 2 hours. The solution should turn a deep color, indicating the formation of the C8-anion.

-

Fluorination: In a separate flask, dissolve N-fluorobenzenesulfonimide (NFSI, ~1.7 equivalents) in anhydrous toluene. Add this solution dropwise to the reaction mixture at -78 °C.

-

Quenching and Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the title compound.

Protocol: Assessing Product Stability via ¹⁹F NMR

Rationale: ¹⁹F NMR is highly sensitive to the local chemical environment of the fluorine atom. Degradation of the 8-fluoro compound (e.g., by displacement of fluoride) will result in the disappearance of the characteristic ¹⁹F signal and the appearance of a new signal for the free fluoride ion, allowing for quantitative analysis of stability over time.[7]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a known quantity of the purified 8-fluoroguanine derivative in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.

-

Internal Standard: Add a known amount of a stable fluorinated compound (e.g., trifluorotoluene) as an internal standard for quantification.

-

Initial Spectrum: Acquire an initial ¹⁹F NMR spectrum (t=0) to establish the chemical shift and integration of the product peak relative to the standard.

-

Stress Condition: To the NMR tube, add the solution to be tested (e.g., 3% DCA in CD₃OD).

-

Time-Course Monitoring: Acquire ¹⁹F NMR spectra at regular intervals (e.g., every 10 minutes).

-

Data Analysis: For each time point, integrate the peak corresponding to the 8-fluoroguanine derivative and the peak for the free fluoride ion (if it appears). Calculate the percentage of remaining starting material relative to the t=0 spectrum. Plot the percentage of remaining compound versus time and calculate the half-life (t₁/₂) of the compound under the tested conditions.

Conclusion and Future Perspectives

Initial studies have firmly established 8-fluoroguanine and its derivatives as molecules of significant interest. Their synthesis, while challenging, is achievable through established chemical and enzymatic routes. The potent biological activity demonstrated by fluorinated nucleosides in general, and the specific mechanistic pathways available to 8-fluoroguanine analogues, underscore their potential as leads for novel antiviral and anticancer agents.[1][17]

The primary obstacle to their broader application, particularly in the context of antisense oligonucleotides or siRNAs, remains the inherent instability of the C8-F bond during standard solid-phase synthesis.[7][9] Future research must focus on developing novel N-protecting groups and milder deprotection strategies that are compatible with this sensitive moiety. Overcoming these synthetic hurdles will unlock the full potential of 8-fluoroguanine derivatives, enabling their incorporation into nucleic acid-based therapeutics and expanding their utility as sophisticated probes for studying biological systems.

References

-

Namavari, M., Satyamurthy, N., Barrio, J. R., & Phelps, M. E. (2000). Synthesis of 8-[(18)F]fluoroguanine derivatives: in vivo probes for imaging gene expression with positron emission tomography. Nuclear Medicine and Biology, 27(2), 157-162. [Link]

-

Wang, G. (2020). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molbank, 2020(4), M1119. [Link]

-

Wang, G. (2020). (PDF) 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. ResearchGate. [Link]

-

Wang, G. (2020). Synthesis of 8-fluoro-deoxyguanosine derivatives. Reagents and conditions. ResearchGate. [Link]

-

Li, L., Liu, Y., Wan, Y., Li, Y., Chen, X., Zhao, W., & Wang, P. G. (2016). Efficient Enzymatic Synthesis of Guanosine 5′-Diphosphate-Sugars and Derivatives. ChemCatChem, 8(7), 1237-1240. [Link]

-

Li, L., et al. (2016). Efficient enzymatic synthesis of guanosine 5'-diphosphate-sugars and derivatives. eScholarship, University of California. [Link]

-

Glemžė, A., & Stankevičiūtė, J. (2022). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 23(21), 13329. [Link]

-

Ni, Y., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8097-8113. [Link]

-

Rawal, R. K., & Gadthula, S. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]

-

Song, J., et al. (2025). Design, Synthesis, and Antiviral Activity of 8-Aza Fluoroneplanocin Derivatives Targeting SAH Hydrolase and Viral RdRp. ResearchGate. [Link]

-

Al-Dies, A. M., & El-Emam, A. A. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2531-2552. [Link]

-

Rawal, R. K., & Gadthula, S. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules (Basel, Switzerland), 29(10), 2390. [Link]

-

National Center for Biotechnology Information. (n.d.). 2'-Deoxy-2'-fluoroguanosine. PubChem Compound Database. [Link]

-

Chandra, G., Singh, D. V., Mahato, G. K., & Patel, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Chemical Papers, 77(4), 1735-1755. [Link]

-

Al-Tel, T. H. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules, 28(11), 4552. [Link]

-

Chandra, G., et al. (2023). (PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. ResearchGate. [Link]

-

Ghorai, P. (2018). Nucleic Acid Based Fluorinated Derivatives: New Tools for Biomedical Applications. Molecules, 23(10), 2588. [Link]

-

Engels, J. W. (2011). Synthesis and Properties of Fluorinated Nucleobases in DNA and RNA. The Gohlke Group. [Link]

-

Henderson, A. M., et al. (2012). Incorporation of extracellular 8-oxodG into DNA and RNA requires purine nucleoside phosphorylase in MCF-7 cells. Albert Einstein College of Medicine. [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Fluoroquinoline. PubChem Compound Database. [Link]

-

Ojima, I., & Vitaku, E. (2022). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. Future Medicinal Chemistry, 14(14), 1039-1052. [Link]

-

Ojima, I., & Chen, J. (2018). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Cancers, 10(10), 378. [Link]

-

Dziuba, D., & Kool, E. T. (2017). Fluorescent nucleobases as tools for studying DNA and RNA. Annual Review of Biochemistry, 86, 687-713. [Link]

-

Wang, Y., et al. (2020). Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. Bioorganic & Medicinal Chemistry, 28(2), 115243. [Link]

-

Varbanov, M., et al. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. Pharmaceuticals, 16(10), 1419. [Link]

-

Jackson, E. K., et al. (2022). Biochemical Pathways of 8-Aminoguanine Production In Sprague-Dawley and Dahl Salt-Sensitive Rats. Journal of Pharmacology and Experimental Therapeutics, 381(2), 131-140. [Link]

-

Pinto, M., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Journal of Inorganic Biochemistry, 240, 112108. [Link]

-

Hlova, K. S., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Viruses, 14(11), 2530. [Link]

-

Zadykowicz, B., et al. (1993). Synthetic and oxidative studies on 8-(arylamino)-2'-deoxyguanosine and -guanosine derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 143-149. [Link]

-

Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

-

Wąsowicz, M., et al. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. International Journal of Molecular Sciences, 25(4), 2197. [Link]

-

Salvador-Reyes, L. A., & Luesch, H. (2024). Progress in the discovery and development of anticancer agents from marine cyanobacteria. Natural Product Reports. [Link]

-

Spitale, R. C., et al. (2007). Efficient syntheses of 5'-deoxy-5'-fluoroguanosine and -inosine. The Journal of Organic Chemistry, 72(22), 8551-8554. [Link]

-

Tidgewell, K., et al. (2010). Discovery of Anticancer Agents of Diverse Natural Origin. Anticancer Agents in Medicinal Chemistry, 10(8), 590-606. [Link]

-

Hooper, D. C., & Jacoby, G. A. (2015). Fluoroquinolones: mechanism of action, classification, and development of resistance. Seminars in Ophthalmology, 30(4), 213-221. [Link]

Sources

- 1. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity [mdpi.com]

- 8. Synthesis of 8-[(18)F]fluoroguanine derivatives: in vivo probes for imaging gene expression with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Efficient syntheses of 5'-deoxy-5'-fluoroguanosine and -inosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic characterization of 8-fluoroguanine

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Fluoroguanine

Authored by a Senior Application Scientist

Abstract

The introduction of a fluorine atom at the C8 position of guanine creates a powerful molecular probe with unique physicochemical properties. 8-Fluoroguanine (8-F-Gua) and its nucleoside derivatives serve as invaluable tools in drug development and nucleic acid research, primarily due to the utility of the ¹⁹F nucleus as a sensitive NMR reporter. A comprehensive spectroscopic characterization is fundamental to harnessing its potential. This guide provides an in-depth exploration of the multi-faceted spectroscopic analysis of 8-fluoroguanine, synthesizing theoretical principles with field-proven experimental protocols. We delve into Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) absorption, fluorescence, and vibrational spectroscopy, offering not just methodologies but the causal reasoning behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage 8-fluoroguanine as a tool for structural biology and mechanistic studies.

Introduction: The Strategic Value of 8-Fluoroguanine

Guanine, a fundamental component of DNA and RNA, plays a critical role in genetic information storage and cellular processes. Chemical modification of its purine ring system offers a gateway to modulating its biological activity and creating probes for biophysical studies. The substitution of hydrogen with fluorine at the C8 position is a particularly strategic modification. Fluorine's high electronegativity and minimal steric bulk compared to other halogens allow it to subtly influence the electronic environment and tautomeric equilibrium of the purine ring without causing significant structural disruption.

The true power of this modification lies in the spectroscopic handle it provides. The ¹⁹F nucleus is 100% naturally abundant, possesses a high gyromagnetic ratio, and has a spin of ½, making it an exceptional nucleus for NMR spectroscopy.[1] Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to the local microenvironment, reporting on subtle changes in conformation, hydration, and intermolecular interactions.[1] This guide outlines the essential spectroscopic techniques required to fully characterize 8-fluoroguanine and its derivatives, providing a robust foundation for its application in advanced research.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR is the cornerstone technique for the characterization of 8-fluoroguanine. It provides unambiguous structural confirmation and detailed insights into the molecule's electronic environment and dynamics. A multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential for a complete analysis.

The Power of ¹⁹F NMR

The presence of fluorine provides a unique opportunity to study the structure and interactions of nucleic acids by ¹⁹F NMR spectroscopy due to the isotope's natural abundance, large gyromagnetic ratio, and the sensitivity of its chemical shifts to structural changes.[1] Changes in the ¹⁹F chemical shift can signal binding events, conformational switches (e.g., syn vs. anti glycosidic bond orientation), or changes in solvent exposure.

Causality in Experimental Design: The choice of solvent and pH is critical. Tautomeric equilibria and protonation states are pH-dependent, which will directly influence the electronic environment of the C8-F bond and thus the ¹⁹F chemical shift. Deuterated solvents such as DMSO-d₆ or D₂O are standard, with the choice depending on the solubility of the specific 8-fluoroguanine derivative and the desired pH range.

Complementary ¹H and ¹³C NMR

While ¹⁹F NMR is the star attraction, ¹H and ¹³C NMR provide the essential scaffold for complete structural assignment. Key diagnostic signals include the ribose protons in nucleoside derivatives and the exchangeable imino and amino protons of the guanine base.[1] Carbon-fluorine coupling constants (JC,F) in the ¹³C spectrum are particularly informative, providing through-bond connectivity information. For instance, the C8 carbon will appear as a doublet with a large one-bond coupling constant (¹JCF), while adjacent carbons (C4, C5, N7) will show smaller two- or three-bond couplings.[1]

Table 1: Representative NMR Data for an 8-Fluoroguanine Derivative

(Data synthesized from 8-Fluoro-N-isobutyryl-2′-deoxyguanosine)[1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |

| ¹H | 11.68 | s | NH |

| ¹H | 6.17 | t, J = 6.9 | H-1' |

| ¹³C | 149.5 | d, JC,F = 247.6 | C8 |

| ¹³C | 113.9 | d, JC,F = 13.1 | C5 |

| ¹³C | 154.4 | d, JC,F = 2.1 | C6 |

| ¹⁹F | -106.27 | s | C8-F |

Experimental Protocol: NMR Analysis of 8-Fluoroguanine Derivatives

-

Sample Preparation:

-

Dissolve 1-5 mg of the 8-fluoroguanine compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

For analysis in D₂O, lyophilize the sample from H₂O and re-dissolve in D₂O to minimize the residual HDO signal.

-

-

Instrument Setup & Acquisition:

-

Use a high-field NMR spectrometer (≥400 MHz) equipped with a multinuclear probe.

-

Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).

-

Acquire a standard ¹H spectrum to confirm sample concentration and purity.

-

Acquire a ¹⁹F spectrum. A simple one-pulse experiment is usually sufficient. Use a spectral width appropriate for fluorinated organic compounds (e.g., -50 to -200 ppm).

-

Acquire a proton-decoupled ¹³C spectrum. Ensure a sufficient number of scans for adequate signal-to-noise, as ¹³C has a low natural abundance.

-

(Optional) Acquire 2D correlation spectra such as ¹H-¹³C HSQC and HMBC to complete the structural assignment.

-

-

Data Processing & Interpretation:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra. For ¹H and ¹³C in DMSO-d₆, reference to the residual solvent peak (δH = 2.50 ppm, δC = 39.52 ppm). For ¹⁹F, an external standard like CFCl₃ (δF = 0 ppm) or an internal standard can be used.

-

Integrate the ¹H signals and analyze the multiplicities.

-

Assign all signals based on chemical shifts, multiplicities, and coupling constants (especially JC,F values).

-

Visualization: NMR Workflow

Caption: General workflow for multi-nuclear NMR characterization of 8-fluoroguanine.

Electronic Spectroscopy: Probing the π-System

UV-Visible absorption and fluorescence spectroscopy provide information about the electronic structure and excited-state properties of 8-fluoroguanine's conjugated π-system. These techniques are particularly sensitive to tautomerism and interactions that perturb the electronic distribution, such as base stacking in nucleic acids.

UV-Vis Absorption

Like natural guanine, 8-fluoroguanine is expected to exhibit strong absorption in the UV region (240-280 nm) corresponding to π→π* electronic transitions. The exact absorption maximum (λmax) and molar extinction coefficient (ε) are sensitive to solvent polarity and pH due to their influence on the predominant tautomeric form. The introduction of the electron-withdrawing fluorine atom can cause a slight shift in the absorption bands compared to unmodified guanine.

Causality in Experimental Design: A key application of UV-Vis spectroscopy is the determination of the acid dissociation constant (pKa) by recording absorption spectra across a range of pH values. The resulting spectral shifts can be analyzed to identify the pKa values associated with protonation/deprotonation of the purine ring, which is crucial for understanding its behavior under physiological conditions.

Fluorescence Spectroscopy

While guanine itself is essentially non-fluorescent, modifications at the C8 position can introduce emissive properties. For example, 8-(8-guanosyl)guanosine is known to exhibit intense fluorescence.[2] Although detailed fluorescence data for the parent 8-fluoroguanine is not extensively reported, its potential as an environmentally sensitive probe warrants investigation. The fluorescence quantum yield and emission maximum of 8-substituted purines are often highly dependent on the local environment, making them valuable for studying nucleic acid folding and binding events.[3][4][5]

Table 2: Anticipated Electronic Spectroscopy Properties of 8-Fluoroguanine

| Parameter | Expected Value/Property | Influencing Factors |

| UV λmax | ~250-280 nm | pH, Solvent Polarity, Tautomeric Form |

| Molar Extinction (ε) | 10,000 - 15,000 M⁻¹cm⁻¹ | pH, Tautomeric Form |

| Emission λem | To be determined experimentally | Solvent, Stacking Interactions, Temperature |

| Quantum Yield (ΦF) | Likely low, but potentially enhanced in non-polar environments | Environment Polarity, Rigidity |

Experimental Protocol: UV-Vis and Fluorescence Analysis

-

Sample Preparation:

-

Prepare a concentrated stock solution (e.g., 1 mM) of 8-fluoroguanine in a suitable solvent (e.g., DMSO or a buffered aqueous solution).

-

For UV-Vis, dilute the stock solution with the buffer of choice (e.g., phosphate buffer, pH 7.4) to a final concentration that gives an absorbance between 0.1 and 1.0 AU (typically 10-50 µM).

-

For fluorescence, dilute the stock to a lower concentration (typically 1-10 µM) to avoid inner filter effects.

-

Prepare a "blank" sample containing only the solvent/buffer.

-

-

UV-Vis Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with the blank solution in both the sample and reference cuvette holders.

-

Place the sample cuvette in the sample holder and record the absorption spectrum over a relevant range (e.g., 200-400 nm).

-

Identify the λmax and measure the absorbance.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Place the blank sample in the cuvette holder and record an emission scan to check for background fluorescence.

-

Place the 8-fluoroguanine sample in the holder.

-

Set the excitation wavelength (λex) to the determined absorption maximum (λmax).

-

Record the emission spectrum over a range red-shifted from the excitation wavelength (e.g., λex + 20 nm to 600 nm).

-

(Optional) Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the determined emission maximum (λem). This should resemble the absorption spectrum.

-

Vibrational Spectroscopy (FT-IR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques provide a detailed "fingerprint" based on the molecule's covalent bonds and functional groups. For 8-fluoroguanine, they are particularly useful for studying hydrogen bonding, tautomeric forms, and for identifying the characteristic C-F bond vibration.

Theoretical Grounding: The vibrational frequencies of a molecule are determined by the masses of the atoms and the force constants of the bonds connecting them.[6][7] Different tautomers of 8-fluoroguanine will exhibit distinct patterns of C=O, C=N, and N-H stretching and bending modes, allowing for their differentiation. The C-F stretch is expected to appear as a strong, characteristic band in the IR spectrum, typically in the 1000-1200 cm⁻¹ region.

Visualization: Tautomeric Equilibrium of 8-Fluoroguanine

Caption: Keto-enol tautomerism in 8-fluoroguanine, a key equilibrium influencing all spectra.

Table 3: Key Anticipated Vibrational Modes for 8-Fluoroguanine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (imino/amino) | 3100 - 3400 | Broad due to hydrogen bonding |

| C=O Stretch | 1680 - 1720 | Strong in IR, sensitive to H-bonding and tautomerism |

| C=N / C=C Ring Stretches | 1500 - 1650 | Multiple bands, characteristic of the purine ring |

| C-F Stretch | 1000 - 1200 | Strong in IR, a key diagnostic peak |

| Ring Breathing Modes | 700 - 900 | Characteristic fingerprint region |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

-

Sample Preparation:

-

Thoroughly dry both the 8-fluoroguanine sample and spectroscopic grade Potassium Bromide (KBr) powder in an oven to remove moisture.

-

Weigh approximately 1 mg of the 8-fluoroguanine sample and 100-200 mg of KBr.

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

-

Pellet Formation:

-

Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over the range of 4000-400 cm⁻¹.

-

The Synergy of Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT), are indispensable for interpreting spectroscopic data.[8][9] Quantum mechanical calculations can predict NMR chemical shifts, electronic transition energies (UV-Vis), and vibrational frequencies (IR/Raman) with remarkable accuracy.[10][11]

Self-Validating System: The true power of this approach lies in the synergy between experiment and theory.[12] Experimental spectra can validate and refine computational models, while validated models can be used to unambiguously assign complex spectra and predict the properties of yet-unsynthesized derivatives. For 8-fluoroguanine, DFT can be used to:

-

Calculate the relative energies of different tautomers in the gas phase and solution to predict the dominant species.[13][14]

-

Simulate the IR and Raman spectra to aid in the assignment of vibrational modes.

-

Calculate NMR shielding tensors to predict chemical shifts, helping to resolve assignment ambiguities.

Conclusion

The is a multi-modal endeavor, with each technique providing a unique and complementary piece of the structural and electronic puzzle. NMR, particularly ¹⁹F NMR, offers unparalleled detail on the local environment and serves as the primary tool for structural elucidation and interaction studies.[1] Electronic spectroscopy probes the conjugated π-system, reporting on factors that influence electronic transitions, while vibrational spectroscopy provides a detailed molecular fingerprint sensitive to bonding and tautomerism. Underpinning all these experimental techniques is the predictive and interpretive power of computational chemistry. By integrating these methods as outlined in this guide, researchers can build a comprehensive and robust understanding of 8-fluoroguanine, unlocking its full potential as a sophisticated probe in chemical biology and drug discovery.

References

-

Kong, D., et al. (2018). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molecules, 23(11), 2818. Available at: [Link]

-

Namavari, M., et al. (2000). Synthesis of 8-[(18)F]fluoroguanine derivatives: in vivo probes for imaging gene expression with positron emission tomography. Nuclear Medicine and Biology, 27(2), 157-162. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Available at: [Link]

-

Hovhannissian, G., et al. (2011). Fluorescence properties of 8-(2-pyridyl)guanine "2PyG" as compared to 2-aminopurine in DNA. Chembiochem, 12(13), 1997-2000. Available at: [Link]

-

Kim, H. M., et al. (2019). Detection of 8-oxoguanine and apurinic/apyrimidinic sites using a fluorophore-labeled probe with cell-penetrating ability. BMC Biotechnology, 19(1), 86. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and photophysical properties of 8-arylbutadienyl 2′-deoxyguanosines. Available at: [Link]

-

Bignon, E., et al. (2020). Photophysical Characterization of Isoguanine in a Prebiotic-Like Environment. Chemphyschem, 21(18), 2090-2096. Available at: [Link]

-

Kalra, A., et al. (2021). Photophysical properties of push–pull 8-aryl-deoxyguanosine probes within duplex and G-quadruplex structures. Journal of Materials Chemistry C, 9(4), 1373-1382. Available at: [Link]

-

Ishida, S., et al. (1981). Synthesis, crystal structure, and spectroscopic properties of 8-(8-guanosyl)guanosine. Journal of the Chemical Society, Perkin Transactions 2, (3), 352-357. Available at: [Link]

-

Wang, F. (2023). Future of computational molecular spectroscopy—from supporting interpretation to leading the innovation. Physical Chemistry Chemical Physics, 25(10), 7176-7193. Available at: [Link]

-

Chemistry LibreTexts. (2023). Introduction to Vibrations. Available at: [Link]

-

Zou, W., et al. (2020). Decoding chemical information from vibrational spectroscopy data: Local vibrational mode theory. Wiley Interdisciplinary Reviews: Computational Molecular Science, 10(5), e1486. Available at: [Link]

-

Mishra, P. C., & Suhai, S. (1998). Tautomeric equilibria in 8-oxopurines: implications for mutagenicity. Journal of the American Chemical Society, 120(13), 3234-3240. Available at: [Link]

-

Zięba-Kulta, O., & Raczyńska, E. D. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6205. Available at: [Link]

-

ResearchGate. (n.d.). Future of computational molecular spectroscopy-from supporting interpretation to leading the innovation. Available at: [Link]

-

Meuwly, M. (2022). Computational Vibrational Spectroscopy. Chimia, 76(6), 589-593. Available at: [Link]

-

Arjunan, V., et al. (2012). Experimental and theoretical quantum chemical investigations of 8-hydroxy-5-nitroquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 506-516. Available at: [Link]

-

Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683. Available at: [Link]

Sources

- 1. 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity [mdpi.com]

- 2. Synthesis, crystal structure, and spectroscopic properties of 8-(8-guanosyl)guanosine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Fluorescence properties of 8-(2-pyridyl)guanine "2PyG" as compared to 2-aminopurine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photophysical properties of push–pull 8-aryl-deoxyguanosine probes within duplex and G-quadruplex structures - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. s3.smu.edu [s3.smu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Computational Vibrational Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental and theoretical quantum chemical investigations of 8-hydroxy-5-nitroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Future of computational molecular spectroscopy—from supporting interpretation to leading the innovation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. First principles calculations of the tautomers and pK(a) values of 8-oxoguanine: implications for mutagenicity and repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tautomeric equilibria in 8-oxopurines: implications for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 8-Fluoroguanine in Biological Systems

Preamble: The Strategic Utility of a Single Fluorine Atom

In the landscape of molecular biology and drug development, the substitution of a single hydrogen atom with fluorine can dramatically alter the biological activity of a molecule.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—confer increased metabolic stability and can modulate binding interactions with target enzymes.[1][2] 8-Fluoroguanine (8-FG), a synthetic purine analog, exemplifies this principle. As a structural mimic of guanine, it has the potential to deceptively enter cellular metabolic pathways and interfere with fundamental processes reliant on nucleic acids. This guide provides a comprehensive technical overview of the known and hypothesized mechanisms by which 8-fluoroguanine exerts its biological effects, intended for researchers and professionals engaged in nucleic acid chemistry, virology, and oncology.

Section 1: Metabolic Activation - The Entry into Cellular Machinery

For an exogenous nucleobase analog like 8-fluoroguanine to become biologically active, it must first be converted into its corresponding nucleotide triphosphate. This multi-step phosphorylation cascade is a critical prerequisite for its recognition and utilization by cellular polymerases.

The proposed metabolic pathway is as follows:

-

Conversion to Nucleoside: 8-Fluoroguanine is first glycosylated to form 8-fluoro-2'-deoxyguanosine (if targeting DNA pathways) or 8-fluoroguanosine (if targeting RNA pathways).

-

Initial Phosphorylation: The nucleoside form is then phosphorylated by cellular nucleoside kinases, such as deoxycytidine kinase, to yield 8-fluoro-guanosine monophosphate (8-FGMP).[3]

-

Sequential Phosphorylation: Subsequently, nucleoside monophosphate and diphosphate kinases catalyze the formation of 8-fluoro-guanosine diphosphate (8-FGDP) and the active 8-fluoro-guanosine triphosphate (8-FGTP).[4]

This bioactivation is essential; the triphosphate form is the substrate that directly competes with endogenous GTP for incorporation into nascent nucleic acid chains.

Caption: Core mechanism of 8-fluoroguanine leading from incorporation to cell death.

Section 3: Induction of Cell Death Pathways

The ultimate fate of a cancer cell treated with an effective cytotoxic agent is regulated cell death. The stalling of replication and transcription by 8-fluoroguanine serves as a potent damage signal that activates intrinsic cellular suicide programs.

The accumulation of terminated nucleic acid strands and stalled polymerases is recognized by the cell's DNA Damage Response (DDR) machinery. [5]This can initiate a cascade leading to apoptosis (programmed cell death) through several mechanisms:

-

Intrinsic (Mitochondrial) Pathway: Persistent DNA damage signaling can lead to the loss of mitochondrial membrane potential and the release of cytochrome c. [5][6]Cytochrome c then participates in forming the apoptosome, which activates initiator caspase-9, leading to the activation of executioner caspases-3 and -7. [6][7]* Extrinsic (Death Receptor) Pathway: While less directly implicated, cellular stress can sometimes sensitize cells to extrinsic death signals, involving the activation of caspase-8. [8][9] The induction of apoptosis is a hallmark of many successful fluorinated nucleoside anticancer drugs, such as clofarabine and fludarabine, which also function by inhibiting DNA synthesis and repair. [1]

Section 4: A Potential Secondary Mechanism - Riboswitch Modulation

Beyond its role as a fraudulent nucleotide, 8-fluoroguanine's structural similarity to guanine suggests a potential interaction with riboswitches. Riboswitches are structured RNA domains, typically in the 5'-untranslated region of bacterial mRNAs, that regulate gene expression by binding directly to specific metabolites. [10][11] The guanine riboswitch, for example, binds guanine to control the expression of genes involved in purine metabolism and transport. [12]Ligand binding to the aptamer domain induces a conformational change in the downstream expression platform, typically leading to transcription termination or inhibition of translation initiation. [11] It is plausible that 8-fluoroguanine could act as a ligand for the guanine riboswitch. If it binds to the aptamer domain, it could lock the riboswitch in a repressive state, leading to the downregulation of essential genes. This represents a potential mechanism for antibacterial activity, as riboswitches are predominantly found in bacteria and are generally absent in humans. [11]Furthermore, specialized riboswitches that recognize the damaged base 8-oxoguanine exist, highlighting the ability of these RNA structures to recognize C8-modified purines. [13][14]

Section 5: Experimental Protocols for Mechanistic Investigation

Validating the proposed mechanisms of action requires specific, controlled experimentation. Below are outlines for key protocols.

Protocol 1: In Vitro Polymerase Chain Termination Assay

Objective: To determine if 8-fluoro-dGTP is incorporated by a specific polymerase and causes chain termination.

Methodology:

-

Reaction Setup: Prepare reaction mixtures in a 96-well plate. Each well should contain:

-

Reaction Buffer (with MgCl2)

-

A short, single-stranded DNA or RNA template with a known sequence.

-

A 5'-radiolabeled or fluorescently-labeled primer complementary to the 3' end of the template.

-

Purified DNA or RNA polymerase.

-

-

Nucleotide Conditions (4 Sets):

-

Control: Add all four natural dNTPs (or NTPs) at an optimal concentration (e.g., 100 µM each).

-

G-Chase: Add dATP, dCTP, dTTP, but a low, limiting concentration of dGTP (e.g., 1 µM).

-

8-FGTP Test: Add dATP, dCTP, dTTP (at 100 µM) and a concentration of 8-fluoro-dGTP (e.g., 10 µM).

-

Competition: Add dATP, dCTP, dTTP (at 100 µM), a low concentration of dGTP (1 µM), and varying concentrations of 8-fluoro-dGTP.

-

-

Reaction: Incubate the plate at the optimal temperature for the polymerase (e.g., 37°C) for a defined time course (e.g., 5, 15, 30 minutes).

-

Quenching: Stop the reaction by adding an equal volume of stop buffer (e.g., formamide with EDTA and loading dye).

-

Analysis: Denature the products by heating (95°C for 5 min). Separate the DNA/RNA fragments by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization: Visualize the labeled fragments using autoradiography or fluorescence imaging.

-

Interpretation: Full-length product in the control lane indicates a processive polymerase. In the 8-FGTP test lane, the appearance of shorter bands corresponding to positions immediately following a cytosine in the template indicates incorporation of 8-FG and subsequent chain termination.

Protocol 2: Cell Viability and Apoptosis Assay

Objective: To measure the cytotoxic effect of 8-fluoroguanine on cancer cells and determine if cell death occurs via apoptosis.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., a colon cancer cell line like HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of 8-fluoroguanine (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

-

Viability Assessment (MTT or similar assay):

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.

-

Solubilize the crystals with DMSO or a solubilization buffer.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 value.

-

-

Apoptosis Assessment (Caspase-3/7 Activity Assay):

-

Use a parallel plate of treated cells.

-

Add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD peptide sequence) directly to the wells.

-

Incubate for 1-2 hours at room temperature.

-

Measure luminescence or fluorescence with a plate reader.

-

-

Interpretation: A dose-dependent decrease in cell viability indicates cytotoxicity. A corresponding dose-dependent increase in caspase-3/7 activity confirms that the observed cell death is mediated by the apoptotic pathway.

Conclusion and Future Directions

The mechanism of action of 8-fluoroguanine is rooted in its identity as a "fraudulent" nucleobase. Its bioactivation to a triphosphate form allows it to act as a substrate for polymerases, leading to incorporation into nucleic acids. This event, driven by the unique conformational properties conferred by the C8-fluorine, disrupts the fundamental processes of transcription and replication, culminating in the activation of apoptotic cell death. While this pathway is well-supported by evidence from related fluorinated nucleosides, particularly in virology, further research is needed to fully elucidate its activity in cancer models and to explore the intriguing potential for riboswitch modulation. The strategic placement of a single fluorine atom transforms a simple purine into a potent biological effector, offering a compelling subject for continued investigation in drug development.

References

-

Wang, Y., Ni, L., Zhu, L., & Xi, Z. (2018). 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. Molecules. [Link]

-

Omsland, M., & Ochmann, M. (2023). Bioinformatics and Genomic Analyses of the Suitability of Eight Riboswitches for Antibacterial Drug Targets. International Journal of Molecular Sciences. [Link]

-

Paper, S. L., et al. (2005). Novel fluorinated prodrugs for activation by carboxypeptidase G2 showing good in vivo antitumor activity in gene-directed enzyme prodrug therapy. Journal of Medicinal Chemistry. [Link]

-

Casciano, D. A. (1990). Metabolic activation in isolated rat hepatocytes. SAAS Bulletin of Biochemistry and Biotechnology. [Link]

-

Wang, Y., Ni, L., Zhu, L., & Xi, Z. (2018). (PDF) 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine: Synthesis and Reactivity. ResearchGate. [Link]

-

Koirala, S., et al. (2023). 8-oxoguanine riboswitches in bacteria detect and respond to oxidative DNA damage. Proceedings of the National Academy of Sciences. [Link]

-

Szewczyk, M., et al. (2024). Metabolic Reprogramming Triggered by Fluoride in U-87 Glioblastoma Cells: Implications for Tumor Progression? International Journal of Molecular Sciences. [Link]

-

Singh, V., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules. [Link]

-

Prasad, A. K., & Parmar, G. (2019). Nucleic Acid Based Fluorinated Derivatives: New Tools for Biomedical Applications. Molecules. [Link]

-

PubChem. (n.d.). 2'-Deoxy-2'-fluoroguanosine. National Center for Biotechnology Information. [Link]

-

Edwards, A. L., & Batey, R. T. (2010). Riboswitches: discovery of drugs that target bacterial gene-regulatory RNAs. Current Opinion in Structural Biology. [Link]

-

Namavari, M., et al. (2000). Synthesis of 8-[(18)F]fluoroguanine derivatives: in vivo probes for imaging gene expression with positron emission tomography. Nuclear Medicine and Biology. [Link]

-

Engels, J. W., & Granzhan, A. (2011). Synthesis and Properties of Fluorinated Nucleobases in DNA and RNA. Gohlke Group, Heinrich-Heine-Universität Düsseldorf. [Link]

-

Koirala, S., et al. (2023). (PDF) 8-oxoguanine riboswitches in bacteria detect and respond to oxidative DNA damage. ResearchGate. [Link]

-

Springer, C. J., et al. (1994). Novel prodrugs of alkylating agents derived from 2-fluoro- and 3-fluorobenzoic acids for antibody-directed enzyme prodrug therapy. Journal of Medicinal Chemistry. [Link]

-

Ribocentre. (n.d.). Riboswitch. ribocentre.org. [Link]

-

Pan, L., et al. (2023). 8-Oxoguanine targeted by 8-oxoguanine DNA glycosylase 1 (OGG1) is central to fibrogenic gene activation upon lung injury. Nucleic Acids Research. [Link]

-

Ojima, I., et al. (2016). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Journal of Fluorine Chemistry. [Link]

-

Yuan, Y., et al. (2019). Fluorogenic Reaction-Based Prodrug Conjugates as Targeted Cancer Theranostics. Molecules. [Link]

-

Ojima, I., et al. (2022). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. Future Medicinal Chemistry. [Link]

-

Dodd, T. L., & Tor, Y. (2017). Fluorescent nucleobases as tools for studying DNA and RNA. Nature Reviews Chemistry. [Link]

-

Fleming, A. M., & Burrows, C. J. (2020). 8-Oxoguanine: A Lesion, an Epigenetic Mark, or a Molecular Signal? Genes. [Link]

-

Zhong, C., et al. (2020). Caspase-8 Induces Lysosome-Associated Cell Death in Cancer Cells. International Journal of Biological Sciences. [Link]

-

National Toxicology Program. (2019). Protocol for Systematic Review of Effects of Fluoride Exposure on Neurodevelopment: OHAT. ntp.niehs.nih.gov. [Link]

-

Wang, G., & Vasquez, K. M. (2019). Effects of Replication and Transcription on DNA Structure-Related Genetic Instability. Genes. [Link]

-

Tisdale, M., et al. (1993). Inhibition of influenza virus transcription by 2'-deoxy-2'-fluoroguanosine. Antimicrobial Agents and Chemotherapy. [Link]

-

Trafton, A. (2024). Cancer biologists discover a new mechanism for an old drug. MIT News. [Link]

-

Jackson, E. K., et al. (2022). Biochemical pathways of 8-aminoguanine production in Sprague-Dawley and Dahl salt-sensitive rats. Biochemical Pharmacology. [Link]

-

Lee, S., et al. (2019). Promutagenicity of 8-Chloroguanine, A Major Inflammation-Induced Halogenated DNA Lesion. International Journal of Molecular Sciences. [Link]

-

Karakas, C., et al. (2017). Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species. Archives of Toxicology. [Link]

-

Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy. [Link]

-

CNRS. (2025). A new class of molecules against cancer cells refractory to standard treatments. CNRS News. [Link]

-